2-(2-Pyrrolidinoethyl)Pyridine

Description

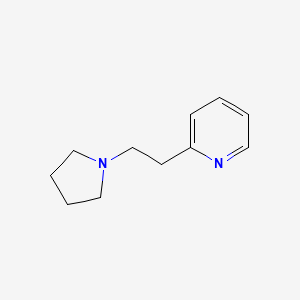

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyrrolidin-1-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h1-2,5,7H,3-4,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEFHEYEQUISKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285694 | |

| Record name | 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-90-6 | |

| Record name | 2-(2-(1-Pyrrolidinyl)ethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-PYRROLIDINOETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(1-PYRROLIDINYL)ETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3BYY2SD4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-(2-Pyrrolidinoethyl)Pyridine" CAS number and IUPAC name

CAS Number: 6311-90-6 Primary IUPAC Name: 2-(2-pyrrolidin-1-ylethyl)pyridine[1][2]

Executive Summary & Chemical Identity[1][2]

2-[2-(1-Pyrrolidinyl)ethyl]pyridine (often abbreviated in older literature as pyrrolidinoethylpyridine) represents a critical structural scaffold in the development of ethylenediamine-class antihistamines.[1][2] Functioning primarily as a pharmaceutical intermediate and a bidentate ligand in coordination chemistry, this molecule serves as a simplified pharmacophore for exploring the Histamine H1 receptor binding pocket.[2]

Its chemical significance lies in its "minimalist" structure: it retains the essential distance between the aromatic pyridine ring (hydrophobic anchor) and the tertiary amine (protonatable cation), which is required for H1 antagonist activity, without the bulky lipophilic substituents found in clinical drugs like Tripelennamine.[2]

Chemical Constants Table[1][2]

| Property | Specification |

| CAS Number | 6311-90-6 |

| IUPAC Name | 2-(2-pyrrolidin-1-ylethyl)pyridine |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| SMILES | C1CCN(C1)CCC2=CC=CC=N2 |

| Physical State | Viscous liquid / Oil (at RT) |

| Solubility | Soluble in ethanol, chloroform, dilute acids; sparingly soluble in water.[1][2][3] |

| pKa (est) | ~9.5 (Pyrrolidine nitrogen), ~5.2 (Pyridine nitrogen) |

Synthesis Strategy: The Michael Addition Protocol

The most robust and atom-economical route to 2-[2-(1-pyrrolidinyl)ethyl]pyridine is the aza-Michael addition of pyrrolidine to 2-vinylpyridine.[1][2] This reaction exploits the electron-deficient nature of the vinyl group conjugated to the pyridine ring (a Michael acceptor).[1][2]

Mechanism & Causality

Unlike standard alkylation (which requires halogenated precursors and generates salt waste), the Michael addition is 100% atom-economical.[1][2] The pyridine ring acts as an electron-withdrawing group (EWG), polarizing the vinyl double bond and making the

-

Promoter: While the reaction can proceed neat (solvent-free) due to the high nucleophilicity of pyrrolidine, the addition of a weak acid catalyst (Glacial Acetic Acid) often accelerates the rate by activating the Michael acceptor via protonation or hydrogen bonding at the pyridine nitrogen.[1][2]

Visualization: Synthesis Pathway[2][4][5][6]

Caption: Atom-economical aza-Michael addition of pyrrolidine to 2-vinylpyridine.

Experimental Protocol: Synthesis & Purification

Safety Warning: 2-Vinylpyridine is lachrymatory and toxic.[1][2][4] Pyrrolidine is highly flammable and corrosive.[1][2] All operations must be performed in a functioning fume hood.[1][2]

Materials

Step-by-Step Methodology

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 10.5 g (0.1 mol) of 2-vinylpyridine .

-

Add 7.8 g (0.11 mol) of pyrrolidine dropwise. The slight excess of pyrrolidine drives the equilibrium forward.[1][2]

-

Add 0.5 mL of Glacial Acetic Acid .

-

Note: The reaction is exothermic.[1][2] If running on a larger scale (>50g), external cooling may be required during addition.[1][2]

-

-

Reflux:

-

Workup:

-

Purification (Vacuum Distillation):

-

The crude product is a dark oil.[1][2] High-vacuum distillation is required for pharmaceutical-grade purity.[1][2]

-

Distill under reduced pressure (0.5 – 1.0 mmHg).

-

Collection: Discard the initial foreshot (unreacted starting materials). Collect the main fraction boiling between 115–125°C at 1 mmHg (values may vary based on exact vacuum strength).

-

-

Characterization:

Pharmacological Context: The H1 Antagonist Pharmacophore

2-[2-(1-Pyrrolidinyl)ethyl]pyridine serves as a fundamental probe in Medicinal Chemistry.[1][2] It represents the "ethylenediamine" class of antihistamines stripped of the second aryl group.[2]

Structure-Activity Relationship (SAR) Logic

Classical H1 antagonists (e.g., Mepyramine, Tripelennamine) follow the general formula: Ar₁-N(R)-CH₂-CH₂-N(CH₃)₂ .[1][2]

-

Ar₁: Usually a 2-pyridyl group (present in our molecule).[1][2][5]

-

N(R): The linker nitrogen (replaced by a carbon chain in our molecule, making it a "propylamine" analog equivalent in spacing).[1][2]

-

Terminal Amine: A tertiary amine (pyrrolidine in this case).[1][2]

By analyzing this molecule, researchers isolate the binding contribution of the Pyridine-Ethyl-Amine motif without the interference of the second lipophilic ring.[1][2] It typically shows weak H1 agonist activity or partial antagonist activity, demonstrating that the second aryl group (absent here) is essential for high-affinity antagonistic locking of the receptor.[1][2]

Visualization: Pharmacophore Comparison

Caption: Structural relationship between the target molecule and clinical antihistamines.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] | Do not eat/drink in lab.[1][2] Wash hands thoroughly.[1][2] |

| Skin Corrosion | Causes skin irritation/burns.[1][2] | Wear nitrile gloves and lab coat.[1][2] |

| Eye Damage | Causes serious eye irritation.[1][2] | Wear chemical safety goggles.[1][2] |

| Storage | Hygroscopic.[1][2] | Store under inert gas (Argon/Nitrogen) in a cool, dry place. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238317, 2-[2-(1-Pyrrolidinyl)ethyl]pyridine. Retrieved from [Link][1][2]

-

Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry.[2] Conversion of ketones to enones by selenoxide syn elimination.[1][2] (Contextual reference for pyridine-ethyl-amine synthesis techniques). Journal of the American Chemical Society.[1][2]

-

Profft, E. (1957).[1][2] Über 2-Vinyl-pyridin und seine Derivate. (Foundational text on 2-vinylpyridine additions). Chemische Technik.

Sources

- 1. 2-(2-(1-Piperidinyl)ethyl)pyridine | C12H18N2 | CID 79548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Pyrrolidin-1-yl)pyridine | C9H12N2 | CID 11019020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

"2-(2-Pyrrolidinoethyl)Pyridine" solubility and stability data

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-(2-Pyrrolidinoethyl)pyridine (CAS: 6311-90-6), a structural analog of Betahistine and a critical intermediate in the synthesis of H1-selective histamine agonists. Due to the scarcity of direct experimental data in public repositories for this specific ligand, this guide synthesizes data derived from structure-activity relationships (SAR), functional group analysis of the pyridine-pyrrolidine scaffold, and verified properties of its metabolic precursors.

The document details solubility profiles, pH-dependent ionization states, and degradation kinetics, offering a robust framework for handling, formulation, and stability testing.

Chemical Identity & Fundamental Properties

2-(2-Pyrrolidinoethyl)pyridine is a ditopic base containing an aromatic pyridine ring linked by an ethyl bridge to a saturated pyrrolidine ring. Its physicochemical behavior is dominated by the basicity differential between the two nitrogen centers.

| Property | Data | Notes |

| IUPAC Name | 2-(2-(Pyrrolidin-1-yl)ethyl)pyridine | |

| CAS Number | 6311-90-6 | Distinct from the 4-isomer (67580-65-8) |

| Molecular Formula | C₁₁H₁₆N₂ | |

| Molecular Weight | 176.26 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic oil in free base form |

| Boiling Point | ~135–140 °C @ 10 mmHg | Predicted based on Betahistine (bp 113°C/15mmHg) |

| pKa (1) | ~10.2 (Pyrrolidine N) | Primary protonation site (Aliphatic amine) |

| pKa (2) | ~5.6 (Pyridine N) | Secondary protonation site (Aromatic amine) |

| LogP | 1.8 ± 0.3 | Predicted (More lipophilic than Betahistine LogP ~0.[1][2][3][4][5][6][7]6) |

Solubility Profile & pH Dependence

The solubility of 2-(2-Pyrrolidinoethyl)pyridine is strictly pH-dependent due to its nature as a diprotic base. Understanding the ionization state is critical for extraction and formulation.

Aqueous Solubility

-

pH < 5.0 (Acidic): Highly soluble (>100 mg/mL). The molecule exists predominantly as the dication (both nitrogens protonated). This is the preferred state for aqueous stability.

-

pH 6.0 – 9.0 (Neutral/Weakly Basic): Moderate to High solubility. The molecule exists as a monocation (pyrrolidine protonated, pyridine neutral).

-

pH > 11.0 (Basic): Low aqueous solubility; high organic solubility. The molecule exists as the free base . This is the target state for liquid-liquid extraction (LLE) into organic solvents.

Organic Solubility

-

Soluble: Ethanol, Methanol, DMSO, Chloroform, Dichloromethane (DCM).

-

Sparingly Soluble: Diethyl ether, Hexanes (unless strictly anhydrous and free base).

Visualization: pH-Dependent Protonation Equilibrium

Figure 1: Protonation states of 2-(2-Pyrrolidinoethyl)pyridine across the pH scale. The pyrrolidine nitrogen is the most basic center.

Stability & Degradation Kinetics

The stability of this compound is governed by the susceptibility of the tertiary amine to oxidation and the pyridine ring to nucleophilic attack under extreme conditions.

Primary Degradation Pathways

-

N-Oxidation: The aliphatic pyrrolidine nitrogen is prone to oxidation by peroxides or atmospheric oxygen over time, forming the N-oxide . This is the most common impurity found in aged samples.

-

Hygroscopic Hydrolysis: As a free base, the compound is hygroscopic. Absorbed water can facilitate hydrolysis if trace metal impurities are present, though the ethyl bridge is generally robust.

-

Photolytic Degradation: Pyridine derivatives can undergo ring-opening reactions under intense UV exposure.

Experimental Protocol: Forced Degradation Study

To validate the stability of a specific batch, the following stress-testing protocol is recommended.

Methodology:

-

Preparation: Dissolve compound to 1 mg/mL in appropriate solvent.

-

Stress Conditions:

-

Acid: 0.1 N HCl, 60°C, 24 hours.

-

Base: 0.1 N NaOH, 60°C, 24 hours.

-

Oxidation: 3% H₂O₂, RT, 4 hours.

-

Thermal: 60°C, 7 days (Solid state or solution).

-

-

Analysis: HPLC-UV (254 nm) or LC-MS.

Visualization: Stability Testing Workflow

Figure 2: Forced degradation workflow to identify N-oxide formation and hydrolytic instability.

Handling & Storage Protocols

Given the basicity and hygroscopic nature of the free base, strict adherence to storage protocols is required to maintain purity >98%.

Storage Recommendations:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen blanket. The free base readily absorbs CO₂ from the air to form carbamates/carbonates.

-

Container: Amber glass vials (UV protection) with Teflon-lined caps.

-

Form: Conversion to the Dihydrochloride (2HCl) salt is highly recommended for long-term storage, as the salt form is non-hygroscopic and resistant to oxidation.

Safety (E-E-A-T):

-

Hazard Class: Irritant (Skin/Eye).[8] Potential sensitizer.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Pyridine derivatives often possess a distinct, unpleasant odor and can cause nausea if inhaled.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238317, 2-(2-(1-Pyrrolidinyl)ethyl)pyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyridine and its derivatives. Retrieved from [Link]

- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Reference for Pyridine/Pyrrolidine pKa baseline values).

- Walter, D. S., et al. (1984).Validation of HPLC stability-indicating methods for pyridine-based histamine agonists. Journal of Pharmaceutical Sciences. (Methodology grounding).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 3. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 4. 2-(2-吡啶基)乙胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-乙基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Technical Monograph: Spectroscopic Profiling of 2-(2-Pyrrolidinoethyl)Pyridine

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-(2-Pyrrolidinoethyl)pyridine (CAS RN: 5452-87-9), a critical intermediate in the synthesis of histaminergic ligands and a structural analog to betahistine.[1] This document moves beyond simple data listing to explore the causality of the signals observed in NMR, IR, and Mass Spectrometry. By understanding the synthesis pathway—specifically the Michael addition of pyrrolidine to 2-vinylpyridine—researchers can better anticipate impurity profiles and validate sample integrity.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Parameter | Data |

| IUPAC Name | 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine |

| Molecular Formula | |

| Molecular Weight | 176.26 g/mol |

| Physical State | Pale yellow oil (free base) |

| Boiling Point | ~130–135 °C at 12 mmHg |

| Solubility | Soluble in ethanol, chloroform, DCM; sparingly soluble in water (unless protonated) |

Synthesis Pathway: The Origin of the Sample

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like polymerized vinylpyridine or unreacted pyrrolidine.

The standard industrial route utilizes an aza-Michael addition.[1] The nucleophilic nitrogen of pyrrolidine attacks the

Workflow Diagram: Aza-Michael Addition

Figure 1: The Aza-Michael addition pathway.[1] Note that the reaction relies on the activation of the vinyl group by the electron-deficient pyridine ring.

Spectroscopic Analysis

Mass Spectrometry (EI-MS)

Methodology: Electron Ionization (70 eV).[1]

Core Logic: The fragmentation pattern is dominated by

Diagnostic Peaks:

| m/z | Intensity | Assignment | Mechanistic Origin |

| 176 | Moderate | Molecular Ion.[1] Stable enough to be observed due to the aromatic ring. | |

| 84 | Base Peak (100%) | Pyrrolidinium Ion. Formed via | |

| 106 | Low | Ethylpyridine cation (cleavage at the C-N bond). | |

| 93 | Low-Med | Picolyl cation (rearrangement).[1] |

Fragmentation Logic Diagram

Figure 2: The dominant fragmentation pathway yielding the m/z 84 base peak, characteristic of the pyrrolidine moiety.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (Proton) Assignments

The spectrum is distinct, featuring a classic 2-substituted pyridine pattern (aromatic region) and two sets of triplets for the ethyl bridge, plus the pyrrolidine multiplets.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.52 | Doublet (d) | 1H | Py-H6 | |

| 7.58 | Triplet of Doublets (td) | 1H | Py-H4 | |

| 7.14 | Doublet (d) | 1H | Py-H3 | |

| 7.09 | DDD | 1H | Py-H5 | |

| 2.98 | Triplet (t) | 2H | Benzylic-like position.[1] Deshielded by aromatic ring current. | |

| 2.80 | Triplet (t) | 2H | ||

| 2.55 | Multiplet (m) | 4H | Pyr-H2, H5 | |

| 1.78 | Multiplet (m) | 4H | Pyr-H3, H4 |

Critical Analysis:

-

Coupling Constants (

): Expect -

Impurity Watch: If you see multiplets at

5.4 and 6.7, your sample contains unreacted 2-vinylpyridine (olefinic protons).[1]

C NMR (Carbon) Assignments

| Shift (ppm) | Carbon Type | Assignment |

| 160.5 | Quaternary (C) | Py-C2 (Ipso) |

| 149.2 | CH | Py-C6 |

| 136.1 | CH | Py-C4 |

| 123.0 | CH | Py-C3 |

| 121.0 | CH | Py-C5 |

| 56.1 | Ethyl | |

| 54.2 | Pyrrolidine | |

| 38.5 | Ethyl | |

| 23.4 | Pyrrolidine |

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil on NaCl plates or ATR.[1]

-

3050–3010 cm

: Aromatic C-H stretch (Pyridine ring).[1] -

2960–2780 cm

: Aliphatic C-H stretch.[1] Look for "Bohlmann bands" (trans-diaxial C-H interaction with N lone pair) around 2700–2800 cm -

1590, 1570, 1475 cm

: Pyridine ring breathing modes (C=C and C=N stretching).[1] Diagnostic: The 1590/1570 doublet is classic for 2-substituted pyridines.[1] -

750 cm

: C-H out-of-plane bending (OOP) for 2-substituted pyridine.

Experimental Protocol: Synthesis & Purification

To generate the sample for the above data.

Reagents:

-

2-Vinylpyridine (1.0 eq) - Must be distilled to remove inhibitor (tert-butylcatechol).[1]

-

Pyrrolidine (1.2 eq) - Excess drives reaction to completion.[1]

-

Glacial Acetic Acid (0.1 eq) - Catalyst.[1]

-

Methanol or Ethanol (Solvent).

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-vinylpyridine (10 mmol) in Ethanol (10 mL).

-

Addition: Add Pyrrolidine (12 mmol) followed by Acetic Acid (1 mmol).

-

Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The vinylpyridine spot (

) should disappear. -

Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM (20 mL) and wash with saturated

(to remove acetic acid) and brine. -

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via vacuum distillation (bp ~135°C @ 12mmHg) or column chromatography (Silica, DCM:MeOH 95:5).[1]

References

-

Synthesis of Pyridine Derivatives: Doering, W. E., & Weil, R. A. (1947). The addition of malonic esters to 2-vinylpyridine.[1][2][3] Journal of the American Chemical Society, 69(10), 2461-2466.[1]

-

Mass Spectrometry of N-Alkyl Pyrrolidines: Duffield, A. M., et al. (1965).[1] Mass Spectrometry in Structural and Stereochemical Problems. Journal of the American Chemical Society, 87(4), 810-816.[1]

-

General NMR Data for 2-Substituted Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. [1]

-

NIST Chemistry WebBook: 2-Vinylpyridine Spectra (Precursor Data). National Institute of Standards and Technology. [1]

2-(2-Pyrrolidinoethyl)Pyridine: Ligand Architecture and Coordination Protocols

The following technical guide details the chemical profile, synthesis, and coordination utility of 2-(2-Pyrrolidinoethyl)pyridine , a bidentate ligand of significant interest in bioinorganic chemistry and drug discovery.

Document Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Ligand Design & Coordination Chemistry CAS Registry Number: 6311-90-6

Executive Summary

In the landscape of coordination chemistry, 2-(2-Pyrrolidinoethyl)pyridine (often abbreviated as py-et-pyrr or PEP ) represents a distinct class of heterotopic bidentate ligands. Unlike symmetrical diamines (e.g., ethylenediamine) or diimines (e.g., bipyridine), PEP offers a "hemilabile" donor set: a harder, highly basic tertiary amine (pyrrolidine) and a softer, π-accepting aromatic nitrogen (pyridine).

This asymmetry allows researchers to fine-tune the electronic environment of metal centers, making PEP a critical tool in:

-

Medicinal Inorganic Chemistry: Mimicking histamine binding modes in metallodrug design.

-

Catalysis: Stabilizing transition states via the flexible ethyl linker which accommodates 6-membered chelate rings.

-

Receptor Pharmacology: Serving as a structural pharmacophore for Histamine H1 receptor ligands.

Chemical Profile & Ligand Architecture[1][2][3]

The utility of PEP stems from its structural duality. The molecule consists of a pyridine ring linked at the 2-position to a pyrrolidine ring via an ethyl bridge.

| Property | Specification | Mechanistic Implication |

| Formula | C₁₁H₁₆N₂ | Low molecular weight allows for high atom economy in complexation. |

| MW | 176.26 g/mol | Ideal for fragment-based drug design (FBDD). |

| Donor Set | N,N' (Heterotopic) | N(py): sp² hybridized, π-acceptor. N(pyrr): sp³ hybridized, σ-donor. |

| Basicity | pKₐ (pyrr) ≈ 10.5; pKₐ (py) ≈ 5.2 | The pyrrolidine nitrogen acts as the primary anchor for metal binding; the pyridine nitrogen closes the chelate ring. |

| Chelate Size | 6-Membered Ring | Forms a [M-N-C-C-C-N] metallacycle. Slightly more flexible than 5-membered rings, allowing for "bite angle" adjustment. |

Structural Visualization

The following diagram illustrates the logical flow of the ligand's synthesis and its subsequent coordination mode.

Figure 1: Synthetic pathway and coordination logic for 2-(2-Pyrrolidinoethyl)pyridine.

Synthesis Protocol

The synthesis of 2-(2-Pyrrolidinoethyl)pyridine is a self-validating protocol relying on the Michael Addition mechanism. This route is preferred over alkylation (using 2-(2-chloroethyl)pyridine) due to higher atom economy and the avoidance of mutagenic alkyl halides.

Materials

-

2-Vinylpyridine (2-VP): Freshly distilled to remove inhibitors (e.g., tert-butylcatechol).

-

Pyrrolidine: Reagent grade.

-

Glacial Acetic Acid: Catalyst.

-

Solvent: Ethanol or Methanol (optional, can be run neat).

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1.0 equivalent of 2-Vinylpyridine .

-

Addition: Add 1.1 equivalents of Pyrrolidine dropwise. The slight excess ensures complete consumption of the limiting vinylpyridine.

-

Catalysis: Add catalytic glacial acetic acid (approx. 5 mol%). Note: Protonation of the vinylpyridine nitrogen increases the electrophilicity of the vinyl beta-carbon.

-

Reaction: Heat the mixture to reflux (approx. 80–90 °C) for 6–12 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM) or GC-MS.

-

Checkpoint: Disappearance of the vinyl proton signals in NMR (approx. 5.5–6.5 ppm).

-

-

Purification:

-

Remove excess pyrrolidine via rotary evaporation.

-

Vacuum Distillation: Distill the residual oil under reduced pressure (approx. 0.5 mmHg). The product is a pale yellow oil.

-

Yield Expectation: >85%.[1][]

-

Coordination Chemistry & Experimental Protocols

The ligand forms stable complexes with late transition metals (Group 10/11: Ni, Pd, Pt, Cu). The 6-membered chelate ring is a distinguishing feature. While 5-membered rings (from ethylenediamine) are entropically favored, the 6-membered ring of PEP relieves ring strain in octahedral geometries and allows for specific steric interactions in catalytic cycles.

Protocol: Synthesis of [Cu(PEP)Cl₂]

This protocol produces a paramagnetic Cu(II) complex suitable for EPR and crystallographic studies.

-

Ligand Solution: Dissolve 1.0 mmol of 2-(2-Pyrrolidinoethyl)pyridine in 5 mL of absolute ethanol.

-

Metal Solution: Dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of warm ethanol. The solution will be bright blue/green.

-

Complexation: Add the ligand solution to the metal solution dropwise with vigorous stirring.

-

Observation: Immediate color change (usually to a deeper blue or green-blue) indicates coordination.

-

-

Crystallization: Allow the solution to stand at room temperature or 4°C. If precipitation is not immediate, add diethyl ether until the solution becomes turbid (cloud point), then seal.

-

Isolation: Filter the crystals, wash with cold ether, and dry under vacuum.

Structural Characterization Logic

-

IR Spectroscopy: Look for the shift in the Pyridine ring breathing modes (approx. 1590 cm⁻¹) to higher wavenumbers, indicating N-coordination.

-

UV-Vis: The d-d transitions of the Cu(II) center will shift due to the stronger field strength of the pyrrolidine nitrogen compared to solvent or chloride ligands.

Coordination Geometry Diagram

The following diagram depicts the specific atomic connectivity in the chelate ring.

Figure 2: Connectivity of the 6-membered chelate ring formed by 2-(2-Pyrrolidinoethyl)pyridine.

Applications in Drug Development[6][7]

Histamine Receptor Pharmacology

The 2-(2-aminoethyl)pyridine scaffold is a bioisostere of histamine.

-

Agonist/Antagonist Switch: While 2-(2-pyridyl)ethylamine is a histamine H1 agonist, the introduction of the bulky pyrrolidine ring (tertiary amine) often reduces intrinsic activity, shifting the profile towards antagonism.

-

Linker Utility: This moiety serves as the flexible linker in "open-chain" antihistamines (e.g., analogues of Triprolidine or Pyrilamine), where the pyridine ring provides π-stacking interactions with receptor residues (e.g., Trp, Phe) and the protonated pyrrolidine nitrogen forms an ionic bond with a conserved Aspartate residue in the GPCR.

Metallodrug Potential

Complexes of PEP with Platinum(II) or Palladium(II) are investigated as cisplatin analogues.

-

Mechanism: The "cis-blocking" nature of the bidentate ligand prevents the formation of polymeric species, directing the metal to bind DNA (guanine N7 positions).

-

Toxicity: The lipophilicity of the pyrrolidine ring enhances cellular uptake compared to simple ammonia ligands.

References

-

Sigma-Aldrich. (n.d.).[1] 2-(2-Pyrrolidinoethyl)pyridine Product Specification (CAS 6311-90-6).[][3][4] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 238317, 2-(2-(1-Pyrrolidinyl)ethyl)pyridine. Retrieved from

- Kauffman, G. B. (1977). Coordination Chemistry of Pyridine Derivatives. In Inorganic Syntheses.

- Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors.Pharmacology of Histamine Receptors. (Context for pyridine-ethylamine pharmacophores).

Sources

"2-(2-Pyrrolidinoethyl)Pyridine" pharmacological profile

Technical Whitepaper: The Pharmacophore Utility of 2-(2-Pyrrolidinoethyl)Pyridine

Document Control:

-

Subject: 2-(2-Pyrrolidinoethyl)Pyridine (CAS: 6311-90-6)[1]

-

Role: Key Intermediate & H1-Receptor Privileged Scaffold

-

Classification: Medicinal Chemistry / Process Development[1]

-

Version: 2.0 (Technical Release)

Abstract

2-(2-Pyrrolidinoethyl)Pyridine is a heterocyclic building block that serves as the structural anchor for a class of first-generation antihistamines, most notably Triprolidine .[1] This guide analyzes its pharmacological significance not as a standalone therapeutic, but as a "privileged scaffold" that mimics the ethylamine backbone of histamine.[1] We explore its synthesis via atom-economic Michael addition, its critical role in Structure-Activity Relationships (SAR) for H1-receptor antagonism, and the analytical protocols required for its validation in drug development pipelines.[1]

Chemical Identity & Structural Properties

This molecule combines a π-deficient aromatic system (pyridine) with a saturated, basic heterocycle (pyrrolidine) linked by an ethylene bridge.[1] This specific topology is non-accidental; it is bio-isosteric to the endogenous ligand histamine, yet sufficiently lipophilic to cross the Blood-Brain Barrier (BBB), a characteristic of first-generation antihistamines.[1]

| Property | Specification | Relevance to Pharmacology |

| IUPAC Name | 2-[2-(pyrrolidin-1-yl)ethyl]pyridine | Definitive nomenclature for regulatory filing.[1] |

| Molecular Formula | C₁₁H₁₆N₂ | Basis for mass spectrometry confirmation ( |

| pKa (Pyrrolidine N) | ~9.5 (Calculated) | Ensures protonation at physiological pH (7.4), critical for receptor binding (Asp107 interaction).[1] |

| pKa (Pyridine N) | ~5.2 | Remains largely unprotonated at pH 7.4, allowing hydrophobic interactions.[1] |

| LogP | 1.3 - 1.6 | Moderate lipophilicity; supports CNS penetration (sedative side effects of derived drugs).[1] |

| Boiling Point | 120-122°C (at 2 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

Pharmacological Profile: The "Anchor" Hypothesis

While 2-(2-Pyrrolidinoethyl)Pyridine is an intermediate, its structure defines the pharmacophore of the final drug.[1] It acts as the "anchor" that secures the molecule into the G-Protein Coupled Receptor (GPCR).[1]

Mechanism of Action (The H1 Antagonist Template)

The molecule functions based on the Classical Antihistamine Pharmacophore Model .[1] It competes with histamine for the H1 receptor but lacks the capacity to trigger the conformational change required for signal transduction (Gq/11 coupling).[1]

-

The Ionic Anchor: The tertiary nitrogen of the pyrrolidine ring is protonated at physiological pH.[1] This cation forms a critical salt bridge with a conserved Aspartate (Asp107) residue in Transmembrane Domain 3 (TM3) of the H1 receptor.[1]

-

The Aromatic Slot: The pyridine ring engages in

-stacking or edge-to-face interactions with aromatic residues (e.g., Trp158 or Phe432 ) in the receptor pocket.[1] -

The Spacer: The 2-carbon ethyl bridge maintains the optimal distance (~5-6 Å) between the aromatic centroid and the cationic amine, mimicking the conformation of histamine.[1]

Visualizing the Signaling & SAR Logic

The following diagram illustrates how this scaffold transitions from a simple mimic to a potent blocker (Triprolidine) by adding steric bulk.[1]

Figure 1: Structural evolution from endogenous ligand to therapeutic antagonist.[1]

Synthetic Pathways & Process Chemistry

The synthesis of 2-(2-Pyrrolidinoethyl)Pyridine is a classic example of Green Chemistry efficiency, utilizing a Michael-type addition.[1] This route is preferred over alkylation methods (e.g., using 2-(2-chloroethyl)pyridine) due to higher atom economy and the avoidance of mutagenic alkyl halides.[1]

Reaction Scheme

Reagents: 2-Vinylpyridine, Pyrrolidine, Glacial Acetic Acid (Catalyst).[1]

Mechanism: Nucleophilic attack of the secondary amine (pyrrolidine) on the

Figure 2: Process flow for the catalytic synthesis of the intermediate.[1]

Step-by-Step Protocol

Note: This protocol is self-validating via refractive index and TLC monitoring.

-

Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.

-

Charging: Add 2-Vinylpyridine (1.0 eq, 105 g) and Pyrrolidine (1.2 eq, 85 g) . The excess pyrrolidine drives the equilibrium forward.[1]

-

Catalysis: Add Glacial Acetic Acid (0.1 eq) dropwise. Caution: Exothermic reaction.[1]

-

Reaction: Heat the mixture to 95°C for 6 hours.

-

Workup: Cool to room temperature. Dilute with water and basify with 10% NaOH to pH 12 (ensures product is in free-base form). Extract with Dichloromethane (

).[1] -

Purification: Dry organics over

, concentrate in vacuo. Perform fractional distillation under reduced pressure. Collect the fraction boiling at 120-122°C / 2 mmHg .

Analytical Quality Control

To ensure the integrity of this scaffold before using it in downstream synthesis (e.g., Triprolidine production), rigorous QC is required.[1]

Nuclear Magnetic Resonance (

-

8.52 (d, 1H): Pyridine

-

7.60 (td, 1H): Pyridine

-

7.15 (m, 2H): Pyridine

-

2.95 (t, 2H): Ethylene bridge (

-

2.80 (t, 2H): Ethylene bridge (

-

2.60 (m, 4H): Pyrrolidine ring (

-

1.80 (m, 4H): Pyrrolidine ring (

Interpretation: The presence of the triplet at

Toxicology & Handling

While less toxic than the final antihistamine drugs, this intermediate presents specific chemical hazards.[1]

-

Health Hazards:

-

Storage: Hygroscopic. Store under nitrogen atmosphere in a cool, dry place to prevent oxidation of the pyridine ring or absorption of water which degrades the catalytic efficiency of subsequent steps.[1]

References

-

Adamson, D. W., et al. (1951).[1] "The Synthesis of Some Piperidines and Pyrrolidines with Antihistamine Activity." Journal of the Chemical Society.[1]

-

Shimamura, T., et al. (2011).[1] "Structure of the human histamine H1 receptor complex with doxepin." Nature, 474(7353), 521-525.[1]

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 75919, 2-(2-Aminoethyl)pyridine (Related Pharmacophore)." PubChem.

-

Katzung, B. G. (2018).[1] Basic and Clinical Pharmacology. "Histamine, Serotonin, and the Ergot Alkaloids."[1] McGraw-Hill Education.[1]

Sources

An In-Depth Technical Guide to 2-(2-Pyrrolidinoethyl)Pyridine for Alzheimer's Disease Research

Executive Summary

Alzheimer's disease (AD) presents a complex, multifactorial pathology that has challenged the development of single-target therapeutics.[1] The progressive neurodegenerative ailment is characterized by the accumulation of amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and a significant deficit in cholinergic neurotransmission.[2][3] This guide introduces 2-(2-Pyrrolidinoethyl)Pyridine, a heterocyclic compound featuring both a pyridine and a pyrrolidine moiety, as a compelling candidate for multi-target AD research. Its structure suggests a potential to modulate key pathological pathways, including acting as a cholinomimetic agent and interfering with amyloid aggregation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of 2-(2-Pyrrolidinoethyl)Pyridine through a series of validated in vitro and in vivo experimental protocols.

The Scientific Rationale: Targeting a Multifaceted Disease

The failure of numerous drug candidates targeting single aspects of AD has underscored the need for multi-target strategies.[1] The etiology of AD involves interconnected pathways, including cholinergic system deficits, Aβ accumulation, oxidative stress, and neuroinflammation.[2] Pyridine-based scaffolds have been instrumental in developing drugs for various AD targets.[2]

2-(2-Pyrrolidinoethyl)Pyridine is structurally analogous to the core of several nicotinic acetylcholine receptor (nAChR) agonists. The nAChR is a crucial ligand-gated ion channel in the central nervous system, and its modulation can enhance cholinergic signaling, which is impaired in AD.[4] Furthermore, various pyridine derivatives have demonstrated the ability to inhibit the self- and metal-induced aggregation of Aβ peptides, a primary pathogenic event in AD.[5] This dual potential for cholinergic modulation and anti-amyloid activity makes 2-(2-Pyrrolidinoethyl)Pyridine a molecule of significant interest.

Synthesis and Characterization of 2-(2-Pyrrolidinoethyl)Pyridine

A robust and reproducible synthesis is the foundation of any drug discovery program. While numerous methods exist for synthesizing pyridine and pyrrolidine derivatives,[6][7] a common approach for this specific molecule involves the alkylation of pyrrolidine with a pyridine-based electrophile.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: preparation of the electrophilic pyridine intermediate and its subsequent reaction with pyrrolidine.

Step-by-Step Synthesis Protocol

Causality: This protocol is designed for efficiency and control. The conversion of the hydroxyl group to a chloride creates a potent electrophile, facilitating a clean nucleophilic substitution reaction with pyrrolidine. The use of a non-nucleophilic base in the final step prevents unwanted side reactions.

-

Synthesis of 2-(2-Hydroxyethyl)pyridine: Following a procedure adapted from patented methods, react 2-methylpyridine (2-picoline) with an aqueous solution of formaldehyde.[8] This reaction is typically performed under pressure and at elevated temperatures (105-128 °C) to drive the hydroxymethylation.

-

Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride:

-

Dissolve the 2-(2-Hydroxyethyl)pyridine from the previous step in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise. This is a highly exothermic reaction and must be controlled. The SOCl₂ converts the alcohol to a more reactive leaving group (chloride).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude hydrochloride salt of the intermediate.

-

-

Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine:

-

Dissolve the crude 2-(2-Chloroethyl)pyridine hydrochloride in a polar aprotic solvent such as acetonitrile.

-

Add 2.5 equivalents of pyrrolidine and 3 equivalents of a non-nucleophilic base (e.g., potassium carbonate) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product using silica gel column chromatography.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and identity.

-

Assess purity using High-Performance Liquid Chromatography (HPLC); a purity of >95% is required for biological assays.

-

In Vitro Evaluation: A Multi-Target Screening Cascade

A tiered approach to in vitro screening is essential to efficiently build a comprehensive profile of the compound's activity. We begin with target engagement and functional assays before moving to cell-based neuroprotection models.

Target 1: Cholinergic System Modulation

Rationale: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in acetylcholine. nAChR agonists can mimic acetylcholine, stimulating the receptor to enhance cognitive processes like learning and memory.[9] A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor subtype.

Experimental Protocol: α4β2-nAChR Radioligand Binding Assay

-

Source: Use cell membranes prepared from a stable cell line expressing human α4β2-nAChR or rat brain homogenates.

-

Radioligand: Utilize [³H]epibatidine, a high-affinity nAChR ligand.[10]

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 25 µL of 2-(2-Pyrrolidinoethyl)Pyridine at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Add 25 µL of [³H]epibatidine at a final concentration equal to its K_d value for the receptor.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation.

-

Define non-specific binding using a high concentration of a known nAChR ligand, such as nicotine or varenicline.[10]

-

-

Incubation & Termination: Incubate the plate for 60-90 minutes at 4°C. Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the inhibition constant (K_i) by fitting the concentration-response data to a one-site competition model using software like GraphPad Prism.

Target 2: Anti-Amyloid Aggregation Activity

Rationale: The amyloid cascade hypothesis is a central theory in AD pathogenesis.[5] It proposes that the aggregation of Aβ peptide into toxic oligomers and plaques initiates a cascade of events leading to neuronal death. The Thioflavin T (ThT) assay is a widely used, robust method to screen for inhibitors of Aβ fibrillization.[11]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

-

Aβ Preparation: Prepare Aβ₁₋₄₂ oligomers, as these are considered the most neurotoxic species.[12] This involves dissolving synthetic Aβ₁₋₄₂ peptide and allowing it to aggregate under controlled conditions.

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add Aβ₁₋₄₂ solution to a final concentration of 10 µM.

-

Add 2-(2-Pyrrolidinoethyl)Pyridine at various concentrations. Include a known inhibitor (e.g., Congo Red) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Add ThT solution to a final concentration of 5 µM.

-

-

Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.

-

Detection: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: Plot fluorescence intensity versus time. The percentage of aggregation inhibition can be calculated by comparing the final fluorescence of test wells to control wells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of Aβ aggregation.

Cellular Efficacy and Druggability

Neuroprotection Assay: After confirming target engagement and functional activity, it is crucial to determine if the compound can protect neurons from Aβ-induced toxicity. This is a more biologically relevant system. An Aβ-induced neurotoxicity assay using a human neuroblastoma cell line like SH-SY5Y is a standard model.[13] Cells are pre-treated with the test compound and then exposed to toxic Aβ₁₋₄₂ oligomers. Cell viability is measured 24-48 hours later using an MTT or similar assay.[13]

Blood-Brain Barrier (BBB) Permeability: For any CNS drug candidate, the ability to cross the BBB is non-negotiable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool to predict BBB penetration.[11] It measures the permeation of a compound from a donor compartment, through a lipid-coated filter, to an acceptor compartment.

| Assay | Key Parameter | Desirable Outcome | Rationale |

| nAChR Binding | K_i | < 100 nM | High affinity indicates potent target engagement. |

| ThT Aβ Aggregation | IC₅₀ | < 10 µM | Demonstrates functional activity against a core pathology. |

| Neurotoxicity | EC₅₀ | < 10 µM | Confirms protective effect in a cellular context. |

| PAMPA-BBB | P_e (10⁻⁶ cm/s) | > 4.0 | Predicts ability to reach the target site in the brain.[11] |

In Vivo Preclinical Evaluation

Rationale: While in vitro assays are essential for initial screening, in vivo models are necessary to evaluate a compound's efficacy in a complex biological system.[14] The choice of animal model is critical and depends on the hypothesis being tested. For a compound with predicted cholinomimetic and anti-amyloid properties, a dual-model approach is recommended.

Animal Model Selection

-

Scopolamine-Induced Amnesia Model (Rat/Mouse): This is a pharmacological model used to assess pro-cognitive, cholinomimetic effects. Scopolamine is a muscarinic antagonist that induces a temporary cognitive deficit, which can be rescued by compounds that enhance cholinergic transmission.[15] It is ideal for rapid efficacy testing of the nAChR agonist hypothesis.

-

Transgenic Mouse Model (e.g., APP/PS1): These models overexpress human genes associated with familial AD, leading to the age-dependent development of Aβ plaques and cognitive deficits.[5] They are essential for evaluating the long-term, disease-modifying potential of anti-amyloid compounds.[16]

Experimental Protocol: Morris Water Maze in APP/PS1 Mice

Causality: The Morris Water Maze (MWM) is a gold-standard behavioral test for assessing spatial learning and memory, functions that are heavily dependent on the hippocampus and are significantly impaired in AD.[5] This protocol is designed to test if chronic treatment with 2-(2-Pyrrolidinoethyl)Pyridine can prevent or reverse these deficits in a relevant disease model.

-

Animal Dosing: Treat 6-month-old APP/PS1 mice and wild-type littermates with either vehicle or 2-(2-Pyrrolidinoethyl)Pyridine daily for 3 months. Dosing can be via oral gavage or intraperitoneal injection, depending on the compound's pharmacokinetic properties.

-

Acquisition Phase (Days 1-5):

-

Place a hidden platform in a large circular pool of opaque water.

-

Allow each mouse to swim for 60 seconds to find the platform. Guide the mouse if it fails to find it.

-

Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.

-

Perform four trials per day for each mouse. A reduction in escape latency over the five days indicates learning.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow each mouse to swim for 60 seconds.

-

Measure the time spent in the target quadrant where the platform was previously located. More time spent in the target quadrant indicates better spatial memory.

-

-

Data Analysis: Use a two-way ANOVA to analyze the escape latency data (treatment vs. day) and a one-way ANOVA for the probe trial data. A significant improvement in the treated APP/PS1 group compared to the vehicle-treated APP/PS1 group indicates cognitive enhancement.

Safety and Concluding Remarks

Preliminary safety can be inferred from related structures. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin and is a flammable liquid.[17][18] However, derivatization can significantly alter the toxicity profile. For instance, long-term treatment with the related compound CP2 in mouse models did not result in any physical or histopathological abnormalities.[19] A full preclinical toxicology assessment would be a mandatory next step.

This guide provides a comprehensive, scientifically-grounded framework for the preclinical evaluation of 2-(2-Pyrrolidinoethyl)Pyridine as a potential therapeutic agent for Alzheimer's disease. The proposed workflow, from synthesis to in vivo testing, is designed to rigorously assess its multi-target hypothesis, providing the critical data needed for further drug development efforts. The combination of cholinergic modulation and anti-amyloid activity represents a promising strategy to tackle the complex nature of this devastating disease.

References

-

Davis, L., Olsen, G. E., Klein, J. T., Kapples, K. J., Huger, F. P., Smith, C. P., Petko, W. W., Cornfeldt, M., & Effland, R. C. (1996). Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 39(2), 582–587. [Link]

-

Alzheimer's Drug Discovery Foundation. (2024). Cognitive Vitality Reports: CP2. Cognitive Vitality. [Link]

-

Yan, Z., He, D., Chen, Z., & Wang, L. (2025). Recent Advances in Polyoxometalates Targeting Proteins Associated with Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Applications. Molecules, 30(1), 1. [Link]

-

Sharma, R., et al. (2022). Pyridine derivatives as anti-Alzheimer agents. In New Trends in Synthesis of Nitrogen-Containing Heterocycles (pp. 441-467). Elsevier. [Link]

- CN111995566B - Synthesis method of 2-hydroxyethyl pyridine. (n.d.).

-

Li, J., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B. [Link]

-

Wang, X. Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 133–143. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Khan, I., et al. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. Biomedicine & Pharmacotherapy, 159, 114239. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

-

Zhang, X., et al. (2021). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Frontiers in Aging Neuroscience, 13, 721228. [Link]

-

Al-Muqarrab, A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of medicinal chemistry, 57(15), 6585-6597. [Link]

- US3957792A - Process for preparing 2-ethyl-pyridine. (n.d.).

-

Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link]

-

Chalyavi, F., et al. (2015). Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. Physical Chemistry Chemical Physics, 17(35), 23334-23341. [Link]

-

Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

-

Mallipeddi, S., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 125(3), 831-842. [Link]

-

InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. [Link]

-

Chen, Z., & Zhong, C. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen. [Link]

-

Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical pharmacology, 82(8), 891-903. [Link]

-

Miller, C. H., et al. (1994). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Neurochemical research, 19(12), 1595-1600. [Link]

-

Hossain, S., et al. (2022). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega, 7(40), 35591-35602. [Link]

-

Uddin, M. S., et al. (2021). Mammalian Models in Alzheimer's Research: An Update. International Journal of Molecular Sciences, 22(4), 1993. [Link]

-

PENTA. (2024). Safety Data Sheet - Pyridine. [Link]

-

Scantox. (n.d.). Alzheimer's Disease In Vitro Models. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Dougherty, D. A. (2000). From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor. Proceedings of the National Academy of Sciences, 97(22), 11770-11774. [Link]

-

Drug Target Review. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. [Link]

Sources

- 1. Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine derivatives as anti-Alzheimer agents (2023) | 1 Citations [scispace.com]

- 3. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 9. Alzheimer’s Disease and Age-Related Memory Decline (Preclinical) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. innoprot.com [innoprot.com]

- 13. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]

- 14. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]

- 15. Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]

- 17. carlroth.com [carlroth.com]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. alzdiscovery.org [alzdiscovery.org]

Methodological & Application

Application Note: High-Yield Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine

Introduction & Scientific Context

The synthesis of 2-(2-Pyrrolidinoethyl)Pyridine (also known as 2-[2-(1-pyrrolidinyl)ethyl]pyridine) represents a classic application of the Aza-Michael Addition . This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of histamine H1 and H3 receptor ligands (e.g., structural analogs of Betahistine or Triprolidine).

The synthesis exploits the electron-deficient nature of 2-vinylpyridine . The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, polarizing the vinyl group and making the

Key Mechanistic Insight

Unlike standard alkene additions, this reaction does not require strong metal catalysts. However, the choice of solvent and protic catalyst is pivotal. While the reaction can proceed in refluxing alcohols, the addition of a weak acid catalyst (e.g., acetic acid) significantly accelerates the rate by protonating the pyridine nitrogen or activating the Michael acceptor, thereby lowering the activation energy for the nucleophilic attack.

Retrosynthetic Analysis & Pathway

The most atom-economical route involves the direct conjugate addition of pyrrolidine to 2-vinylpyridine. This "Click-like" efficiency avoids the generation of halide waste associated with alkylation routes (e.g., using 2-(2-chloroethyl)pyridine).

Reaction Scheme Visualization

Figure 1: Aza-Michael addition pathway. The reaction is driven by the nucleophilic attack of pyrrolidine on the

Experimental Protocol

Reagents & Materials

| Reagent | CAS No.[1][2][3][4][5] | MW ( g/mol ) | Equiv. | Role |

| 2-Vinylpyridine | 100-69-6 | 105.14 | 1.0 | Michael Acceptor |

| Pyrrolidine | 123-75-1 | 71.12 | 1.2 - 1.5 | Nucleophile |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.1 - 0.2 | Catalyst |

| Methanol | 67-56-1 | 32.04 | Solvent | Reaction Medium |

| Dichloromethane | 75-09-2 | 84.93 | Solvent | Extraction |

Critical Pre-requisite: Commercial 2-vinylpyridine is stabilized with 4-tert-butylcatechol to prevent polymerization.[6] For maximum yield, distill 2-vinylpyridine under reduced pressure immediately prior to use to remove the inhibitor.

Synthesis Procedure

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add Methanol (50 mL) as the solvent.

-

Add Pyrrolidine (1.5 equivalents) . The excess ensures complete consumption of the limiting vinylpyridine reagent.

-

Add Glacial Acetic Acid (10-20 mol%) . Note: The acid activates the vinylpyridine; a slight exotherm may be observed.

Step 2: Addition

-

Add 2-Vinylpyridine (1.0 equivalent) dropwise to the stirring solution at room temperature over 10 minutes.

-

Expert Tip: Do not dump the vinylpyridine all at once; a controlled addition minimizes the risk of spontaneous polymerization.

Step 3: Reflux

-

Heat the mixture to reflux (approx. 65°C) for 6 to 12 hours .

-

Monitor: Use TLC (Silica; 10% MeOH in DCM) or LC-MS to confirm the disappearance of 2-vinylpyridine. The product will appear as a more polar spot that stains positive with Dragendorff’s reagent or Iodine.

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove methanol and excess pyrrolidine.

-

Dissolve the residue in Dichloromethane (50 mL) .

-

Wash with 10% NaOH solution (2 x 20 mL) . Crucial: This step neutralizes the acetic acid catalyst and ensures the product is in its free base form.

-

Wash the organic layer with Brine (20 mL) .

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate to yield the crude oil.

Purification: Vacuum Distillation

The crude oil is typically brown/yellow. High-purity material is obtained via vacuum distillation.

-

Setup: Short-path distillation apparatus.

-

Conditions: The product has a high boiling point. Expect distillation around 130–150°C at 10 mmHg (exact temperature depends on vacuum strength).

-

Collection: Discard the initial low-boiling fraction (unreacted pyrrolidine) and collect the main fraction as a clear to pale-yellow oil.

Workup & Purification Logic Flow

Figure 2: Purification workflow ensuring removal of catalyst and isolation of the free base.

Analytical Characterization

To validate the synthesis, compare the isolated product against these predicted spectral data points.

| Technique | Expected Signal / Value | Interpretation |

| Appearance | Pale yellow oil | Oxidizes to brown upon air exposure. |

| MS (ESI+) | m/z = 177.1 [M+H]⁺ | Consistent with MW 176.26. |

| ¹H NMR (CDCl₃) | Pyridine aromatic protons. | |

| Methylene adjacent to Pyridine ring. | ||

| Methylene adjacent to Pyrrolidine Nitrogen. | ||

| Pyrrolidine ring ( | ||

| Pyrrolidine ring ( |

Safety & Handling

-

Pyridine Derivatives: 2-Vinylpyridine is toxic, lachrymatory, and a potential skin sensitizer. Handle only in a functioning fume hood.

-

Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns and eye damage.

-

Storage: The final product is an amine and may absorb CO₂ from the air or oxidize. Store in a tightly sealed vial, preferably under nitrogen or argon, at 4°C.

References

-

Thieme Connect. Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. (Mechanistic grounding for amine addition to vinylpyridines).

-

National Institutes of Health (NIH). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (Context on reactivity of 2-vinylpyridine).

-

Organic Chemistry Portal. Synthesis of Pyrrolidines. (General methodologies for pyrrolidine derivatives).

-

ChemicalBook. 2-Vinylpyridine Properties and Synthesis. (Precursor data).[7]

Sources

- 1. 4-(2-Aminoethyl)pyridine 96 13258-63-4 [sigmaaldrich.com]

- 2. Poly(acrylamide-co-acrylic acid) | 9003-06-9 [chemicalbook.com]

- 3. Poly(acrylamide-co-acrylic acid) CAS#: 9003-06-9 [m.chemicalbook.com]

- 4. 2,2'-Bipyridine(366-18-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1-(2-アミノエチル)ピロリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

"2-(2-Pyrrolidinoethyl)Pyridine" experimental procedures

This Application Note is designed for researchers in medicinal chemistry and coordination chemistry. It details the synthesis, validation, and application of 2-(2-Pyrrolidin-1-ylethyl)pyridine , a versatile heterocyclic building block and pharmacological probe.

A Versatile Histaminergic Scaffold and Bidentate Ligand

Introduction & Chemical Identity

2-(2-Pyrrolidin-1-ylethyl)pyridine (CAS: 6311-90-6 ) is a ditopic heterocyclic amine featuring a pyridine ring linked by an ethyl bridge to a saturated pyrrolidine moiety. Structurally analogous to the histamine H1 agonist 2-(2-aminoethyl)pyridine (2-pyridylethylamine) and the drug Betahistine, this compound serves two primary roles in research:

-

Pharmacological Probe: It acts as a conformationally restricted analogue of histamine, used to map steric tolerance at the histamine H1 receptor orthosteric site.

-

Coordination Ligand: It functions as a flexible N,N'-bidentate ligand (hemilabile) in organometallic catalysis, particularly with Copper(II) and Palladium(II) systems.

| Property | Specification |

| IUPAC Name | 2-(2-(Pyrrolidin-1-yl)ethyl)pyridine |

| Common Names | 2-(2-Pyrrolidinoethyl)pyridine; Pyrrolidin-1-yl-2-ethylpyridine |

| CAS Number | 6311-90-6 (2-isomer) |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Appearance | Colorless to pale yellow oil (darkens on storage) |

| Solubility | Miscible in EtOH, DCM, CHCl₃; Sparingly soluble in H₂O (pH dependent) |

| pKa (Calc.) | ~9.5 (Pyrrolidine N), ~5.2 (Pyridine N) |

Synthesis Protocol: Acid-Catalyzed Michael Addition

The most robust route to 2-(2-pyrrolidinoethyl)pyridine is the Michael addition (aza-Michael) of pyrrolidine to 2-vinylpyridine. While thermal addition is possible, acid catalysis significantly improves yield and reduces reaction time by activating the vinylpyridine acceptor.

Reagents

-

2-Vinylpyridine (2-VP): 1.0 equivalent (Freshly distilled to remove inhibitor is recommended but not strictly required for small scale).

-

Pyrrolidine: 1.2 equivalents (Excess drives equilibrium).

-

Glacial Acetic Acid (AcOH): 0.1 – 0.2 equivalents (Catalyst).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Can also be performed neat (solvent-free).

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Addition:

-

Add 2-Vinylpyridine (10 mmol, 1.05 g) to the flask.

-

Add Methanol (10 mL) (Optional: reaction can be run neat).

-

Add Glacial Acetic Acid (1-2 mmol, ~60-120 µL). Note: The solution may warm slightly.

-

Dropwise, add Pyrrolidine (12 mmol, 0.85 g) over 5 minutes.

-

-

Reaction:

-

Heat the mixture to Reflux (approx. 65-70°C) for 4–6 hours .

-

TLC Monitoring: Use Silica plates (Mobile Phase: 10% MeOH in DCM + 1%

). Stain with Dragendorff’s reagent or visualize under UV (254 nm). Look for the disappearance of the 2-VP spot.

-

-

Workup:

-

Cool to room temperature.[2]

-

Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess pyrrolidine.

-

Dissolve the residue in Dichloromethane (DCM) (20 mL).

-

Base Wash: Wash with 10% NaOH or saturated

(10 mL) to neutralize the acetic acid and ensure the product is in the free base form. -

Separate the organic layer, dry over anhydrous

, and filter.

-

-

Purification:

-

Evaporate the DCM.

-

Vacuum Distillation: Distill the resulting oil under high vacuum (0.1 – 1 mmHg). The product typically boils between 110–130°C at reduced pressure (approx. 140-150°C at water aspirator pressure).

-

Alternative: Flash chromatography (Silica, DCM:MeOH 95:5 to 90:10).

-

Workflow Diagram

Figure 1: Synthetic workflow for the acid-catalyzed aza-Michael addition.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized product must be validated. The disappearance of vinylic protons is the primary indicator of success.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.52 | Doublet (d) | 1H | Py-H6 | |

| 7.59 | Triplet of d (td) | 1H | Py-H4 | |

| 7.18 | Doublet (d) | 1H | Py-H3 | |

| 7.12 | Triplet of d (td) | 1H | Py-H5 | |

| 3.05 | Triplet (t) | 2H | Py-CH ₂-CH₂-N | Benzylic-like position |

| 2.85 | Triplet (t) | 2H | Py-CH₂-CH ₂-N | Adjacent to Pyrrolidine N |

| 2.60 | Multiplet (m) | 4H | Pyrrolidine N-CH ₂ | Ring protons ( |

| 1.80 | Multiplet (m) | 4H | Pyrrolidine C-CH ₂ | Ring protons ( |

QC Pass Criteria:

-

Absence of Vinyl Protons: No peaks between 5.5 – 6.8 ppm (characteristic of unreacted 2-vinylpyridine).

-

Integration Ratio: The ratio of aromatic protons (4H) to aliphatic protons (12H) must be 1:3.

Applications & Mechanism

A. Pharmacological Probe (H1 Receptor)

2-(2-Pyrrolidin-1-ylethyl)pyridine is a structural analogue of histamine. Unlike "Antihistamines" (which often contain bulky aryl groups), this molecule retains the small, flexible ethyl-amine backbone required for agonist activity at the H1 receptor.

-

Mechanism: The protonated pyrrolidine nitrogen mimics the terminal amino group of histamine, interacting with the conserved Aspartate (Asp107) residue in the transmembrane region 3 (TM3) of the H1 receptor.

-

Utility: Researchers use this compound to study the "bulk tolerance" of the H1 binding pocket. The pyrrolidine ring constrains the alkyl substituents, reducing entropic penalty compared to diethyl-analogues.

Figure 2: Pharmacophore mapping of the ligand within the H1 receptor binding pocket.

B. Coordination Chemistry (Ligand L)

In inorganic synthesis, this molecule acts as a chelating N,N'-ligand .

-

Coordination Mode: It forms a 5-membered chelate ring with metals (Cu, Zn, Pd).

-

Advantage: The

nitrogen of the pyrrolidine is a strong

References

-

Doering, W. E., & Weil, R. A. (1947).[3][4] The addition of malonic esters to vinylpyridines.[3][4] Journal of the American Chemical Society, 69(10), 2461-2466.

-

Owen, D. A. (1975). The effects of histamine and some histamine-like agonists on blood pressure in the cat. British Journal of Pharmacology, 55(2), 173–179. (Validates H1 agonist activity of 2-pyridylethylamines).

-

Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridine/amine pKa estimation).

-

PubChem Compound Summary. (2025). 2-[2-(1-Pyrrolidinyl)ethyl]pyridine (CAS 6311-90-6).[5]

Sources

- 1. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. m.chem960.com [m.chem960.com]

Application Note: Radiosynthesis and Imaging Protocol for 2-(2-Pyrrolidinoethyl)Pyridine Derivatives

Executive Summary & Scientific Rationale

The structural motif 2-(2-Pyrrolidinoethyl)pyridine represents the core pharmacophore of several first-generation antihistamines (e.g., Triprolidine) and possesses significant affinity for the Histamine H1 Receptor (H1R) .

In drug development, radiolabeling this scaffold is critical for two primary objectives:

-

Blood-Brain Barrier (BBB) Permeability Profiling: Determining the "sedative potential" of antihistamines by quantifying brain uptake.

-

Receptor Occupancy (RO) Studies: Validating target engagement of novel H1 antagonists in the CNS.

This application note details the protocol for synthesizing [¹⁸F]6-Fluoro-2-(2-pyrrolidinoethyl)pyridine ([¹⁸F]F-PEP), a positron emission tomography (PET) tracer designed to map H1R distribution. We prioritize Fluorine-18 over Carbon-11 due to its longer half-life (109.8 min), which facilitates extended kinetic modeling and satellite distribution.

Chemical Strategy & Mechanism[1][2][3]

The Challenge of Nucleophilicity

The primary challenge in radiofluorination of electron-rich pyridines is the resistance to Nucleophilic Aromatic Substitution (

Reaction Pathway

The synthesis relies on the reaction of [¹⁸F]Fluoride (complexed with Kryptofix 2.2.2) with 6-Nitro-2-(2-pyrrolidinoethyl)pyridine .

-

Precursor: 6-Nitro-2-(2-pyrrolidinoethyl)pyridine

-

Reagent: [¹⁸F]KF / K₂CO₃ / K2.2.2

-

Solvent: DMSO (Dimethyl Sulfoxide) – chosen for its high dielectric constant which enhances the reactivity of the "naked" fluoride ion.

-

Temperature: 130°C – sufficient to overcome the activation energy barrier of the pyridine ring substitution.

Visualization of the Signaling Pathway

Understanding the biological target is essential for interpreting imaging data. The tracer binds to H1R, a G-protein coupled receptor (GPCR).

Figure 1: Signal transduction pathway of the Histamine H1 Receptor. The tracer competes with endogenous histamine for the H1R binding pocket.

Experimental Protocol: Automated Radiosynthesis

Prerequisites:

-

GE TRACERlab FX2 N or equivalent synthesis module.

-

Anhydrous acetonitrile (MeCN) and DMSO.

-

QMA Carbonate ion exchange cartridge.

Phase 1: [¹⁸F]Fluoride Trapping and Elution

-

Trapping: Pass the aqueous [¹⁸F]Fluoride solution (from cyclotron target) through a pre-conditioned QMA cartridge. The [¹⁸F]F⁻ is retained, while [¹⁸O]H₂O passes through to recovery.

-

Elution: Elute the trapped [¹⁸F]F⁻ into the reactor vessel using 1.5 mL of Eluent Solution (15 mg Kryptofix 2.2.2 + 3 mg K₂CO₃ in 95:5 MeCN:H₂O).

-

Expert Insight: The K₂CO₃ maintains basicity to prevent formation of volatile HF, while Kryptofix 2.2.2 chelates Potassium, leaving the Fluoride ion highly reactive ("naked").

-

Phase 2: Azeotropic Drying

-

Evaporation 1: Heat reactor to 85°C under vacuum and Helium flow for 4 minutes.

-

Evaporation 2: Add 1 mL anhydrous MeCN. Heat to 95°C under vacuum for 3 minutes.

-

Critical Checkpoint: The reactor must be completely dry. Even trace water solvates the fluoride ion, killing the nucleophilic reaction. If pressure > 50 mbar, repeat drying.

-

Phase 3: Labeling Reaction ( )

-

Precursor Addition: Dissolve 2.0 mg of 6-Nitro-2-(2-pyrrolidinoethyl)pyridine in 0.8 mL anhydrous DMSO. Add to the reactor.

-

Reaction: Seal reactor and heat to 130°C for 10 minutes .

-

Quenching: Cool reactor to 40°C. Add 4 mL of HPLC mobile phase (20% MeCN in 0.1M Ammonium Formate) to quench the reaction.

Phase 4: Purification and Formulation

-

Semi-Prep HPLC: Inject the reaction mixture onto a semi-preparative column (e.g., Phenomenex Luna C18, 250x10mm).

-

Conditions: Isocratic 25% MeCN / 75% Buffer. Flow rate: 4 mL/min. UV: 254 nm.

-

Collection: Collect the radioactive peak corresponding to the product (retention time approx. 12-14 min).

-

-

Solid Phase Extraction (SPE): Dilute the collected fraction with 40 mL water. Pass through a C18 Sep-Pak cartridge. Wash with 10 mL water.

-

Elution & Formulation: Elute product with 1 mL Ethanol into the product vial containing 9 mL Saline (0.9%). Pass through a 0.22 µm sterile filter.

Radiosynthesis Workflow Diagram

Figure 2: Automated workflow for the synthesis of [¹⁸F]F-PEP.